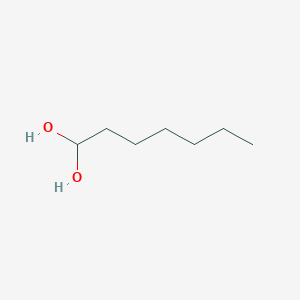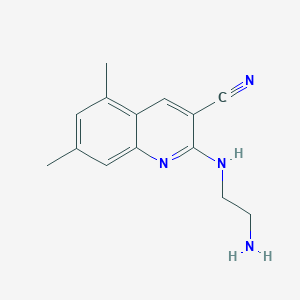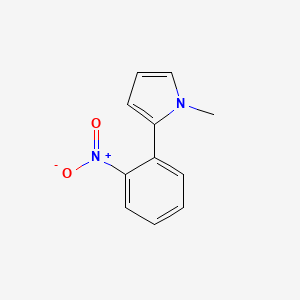
5-(3-Aminophenyl)-2-methylthiazole-4-carboxylic acid methyl ester
Vue d'ensemble
Description
5-(3-Aminophenyl)-2-methylthiazole-4-carboxylic acid methyl ester is a heterocyclic compound that features a thiazole ring substituted with an amino-phenyl group, a methyl group, and a carboxylic acid methyl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Aminophenyl)-2-methylthiazole-4-carboxylic acid methyl ester typically involves the condensation of 3-aminoacetophenone with thiourea in the presence of a base, followed by cyclization and esterification. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthetic routes such as the Gewald reaction, which is a condensation reaction involving sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This method is advantageous due to its efficiency and high yield.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-Aminophenyl)-2-methylthiazole-4-carboxylic acid methyl ester undergoes various types of chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)
Reduction: Palladium on carbon (Pd/C) with hydrogen gas
Substitution: Halogenating agents like bromine or chlorine
Major Products Formed
Oxidation: Sulfoxides and sulfones
Reduction: Amino derivatives
Substitution: Halogenated thiazole derivatives
Applications De Recherche Scientifique
5-(3-Aminophenyl)-2-methylthiazole-4-carboxylic acid methyl ester has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Mécanisme D'action
The mechanism of action of 5-(3-Aminophenyl)-2-methylthiazole-4-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes involved in oxidative stress and inflammation.
Pathways: Inhibition of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene Derivatives: Such as methyl 5-aryl-3-hydroxythiophene-2-carboxylates.
Benzoxazole Derivatives: Such as benzoxazole methyl ester.
Uniqueness
5-(3-Aminophenyl)-2-methylthiazole-4-carboxylic acid methyl ester is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its combination of an amino group, a methyl group, and a carboxylic acid methyl ester makes it a versatile intermediate in synthetic organic chemistry.
Propriétés
Formule moléculaire |
C12H12N2O2S |
|---|---|
Poids moléculaire |
248.30 g/mol |
Nom IUPAC |
methyl 5-(3-aminophenyl)-2-methyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C12H12N2O2S/c1-7-14-10(12(15)16-2)11(17-7)8-4-3-5-9(13)6-8/h3-6H,13H2,1-2H3 |
Clé InChI |
QDYMCURTXYHMOS-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=C(S1)C2=CC(=CC=C2)N)C(=O)OC |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(5-Methyl-[1,3,4]oxadiazol-2-yl)-piperidin-1-yl]-pyrimidine](/img/structure/B8542367.png)
![Ethyl 4-{[(4-decylphenyl)methyl]amino}benzoate](/img/structure/B8542380.png)

![3-(4-Chlorophenyl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8542392.png)



![2-Chloro-N-{2-[methyl(phenyl)amino]pyridin-3-yl}benzamide](/img/structure/B8542429.png)





